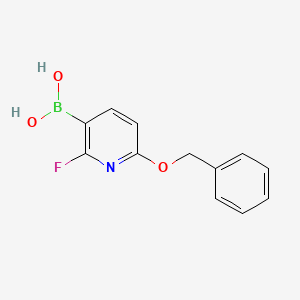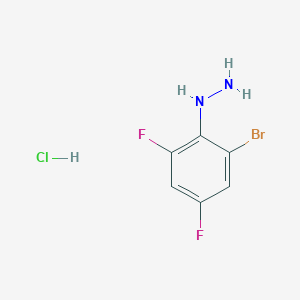
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride
Overview
Description
“(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1245010-72-3 . It has a molecular weight of 259.48 . The IUPAC name for this compound is 1-(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is 1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is a powder that is stored at room temperature . Unfortunately, no data is available for its boiling point .Scientific Research Applications
Structural and Reactivity Properties of Hydrazine Derivatives
A study focused on the theoretical analysis of hydrazine derivatives, including those similar to (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride, explored their vibration, interaction, and biological activity prediction through molecular docking studies. It was found that hydrazine derivatives exhibit increasing stability and decreasing reactivity, highlighting their potential in the design of antitumor agents and their stable interactions with proteins, indicating their significance in pharmaceutical research (Mary et al., 2021).
Fluorescent Probe Development for Hydrazine Detection
Another study involved the design of a fluorescent probe based on a hydrazine derivative, demonstrating its effectiveness in detecting hydrazine in environmental water systems and biological samples. This research underscores the critical role of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride derivatives in environmental monitoring and healthcare, particularly in visualizing exogenous hydrazine in cellular and animal models (Zhu et al., 2019).
Crystal and Molecular Studies on Hydrazine Derivatives
Further research has been conducted on the crystal, molecular, and electronic properties of compounds derived from (2-Bromo-4,6-difluorophenyl)hydrazine, contributing to the understanding of their structural characteristics and potential applications in materials science. These studies provide insights into the diverse non-covalent interactions and stereochemistry of hydrazine derivatives, facilitating their application in crystal engineering and drug design (Sivý et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on the synthesis of novel organic compounds using hydrazine derivatives has highlighted their antimicrobial and anti-inflammatory activities. These studies indicate the potential of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride derivatives in developing new therapeutic agents, offering promising leads for future drug discovery and development (Karegoudar et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-bromo-4,6-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKVZHOULRYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



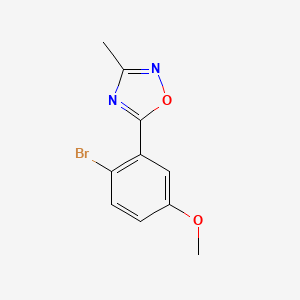


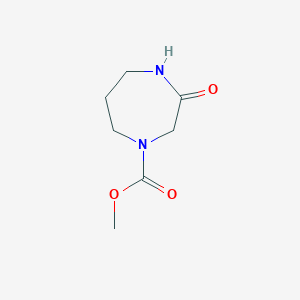

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
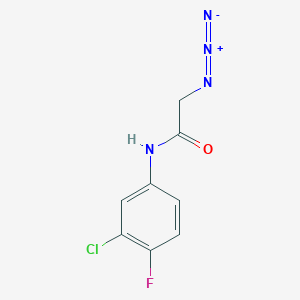

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)


